molecular formula C10H12ClN3O3 B6635665 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid

3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid

Cat. No. B6635665
M. Wt: 257.67 g/mol
InChI Key: JDZZBOXHFFBTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid, also known as CPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been used as a tool to study protein-ligand interactions and enzyme kinetics. In pharmacology, 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been evaluated for its effects on various physiological processes, including blood pressure regulation and insulin secretion.

Mechanism of Action

The mechanism of action of 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has also been found to bind to the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects
3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of ACE activity, the modulation of PPAR activity, and the regulation of blood pressure and insulin secretion. In addition, 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid has been found to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid is its versatility, as it can be used in a wide range of lab experiments and applications. However, there are also some limitations associated with 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid, including its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.

Future Directions

There are many potential future directions for research on 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid, including the development of new drug candidates based on the compound, the exploration of its effects on various physiological processes, and the investigation of its potential applications in fields such as biochemistry and pharmacology. Other potential avenues for future research include the optimization of the synthesis method for 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid, the development of new methods for analyzing the compound, and the exploration of its interactions with other molecules and compounds.

Synthesis Methods

3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid is synthesized through a multi-step process that involves the reaction of 6-chloropyrazine-2-carbonyl chloride with 3-methylbutanoyl chloride in the presence of a base, followed by the addition of ammonia. The resulting product is purified through recrystallization, yielding 3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid as a white solid.

properties

IUPAC Name

3-[(6-chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-10(2,3-8(15)16)14-9(17)6-4-12-5-7(11)13-6/h4-5H,3H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZZBOXHFFBTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)NC(=O)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloropyrazine-2-carbonyl)amino]-3-methylbutanoic acid

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